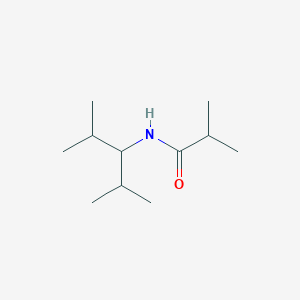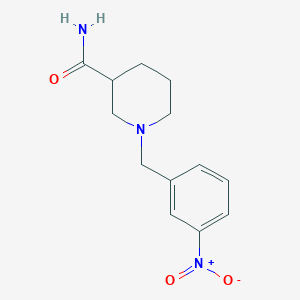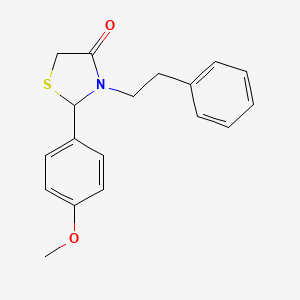
7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine, also known as Cmpd-1, is a small molecule inhibitor that has shown potential for therapeutic use in various diseases. It is a quinoline-based compound that has been synthesized and studied extensively for its pharmacological properties.
Mecanismo De Acción
7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine acts as an inhibitor of various enzymes and pathways, including the MAP kinase pathway and the JAK/STAT pathway. It has also been shown to inhibit the activity of certain kinases, such as AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine has several advantages for lab experiments, including its small size and ability to penetrate cell membranes. However, it also has limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine, including its potential use in combination therapies for various diseases, its optimization for therapeutic use, and the identification of new targets for its inhibition. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for therapeutic use in various diseases. Its ability to inhibit certain enzymes and pathways has been the focus of many studies, with promising results. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine involves several steps, including the preparation of the starting materials and the coupling of the pyridine and quinoline moieties. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-N-(3-pyridinylmethyl)-2-quinolinamine has been extensively studied for its potential therapeutic uses in various diseases, including cancer, autoimmune disorders, and infectious diseases. Its ability to inhibit certain enzymes and pathways has been the focus of many studies, with promising results.
Propiedades
IUPAC Name |
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-7-16(19-10-12-3-2-6-18-9-12)20-15-8-13(17)4-5-14(11)15/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUHYBEBRUTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)


![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)

![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
